

early-stage research on MD-222

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Compound of Interest

Compound Name: MD-222

Cat. No.: B8146292

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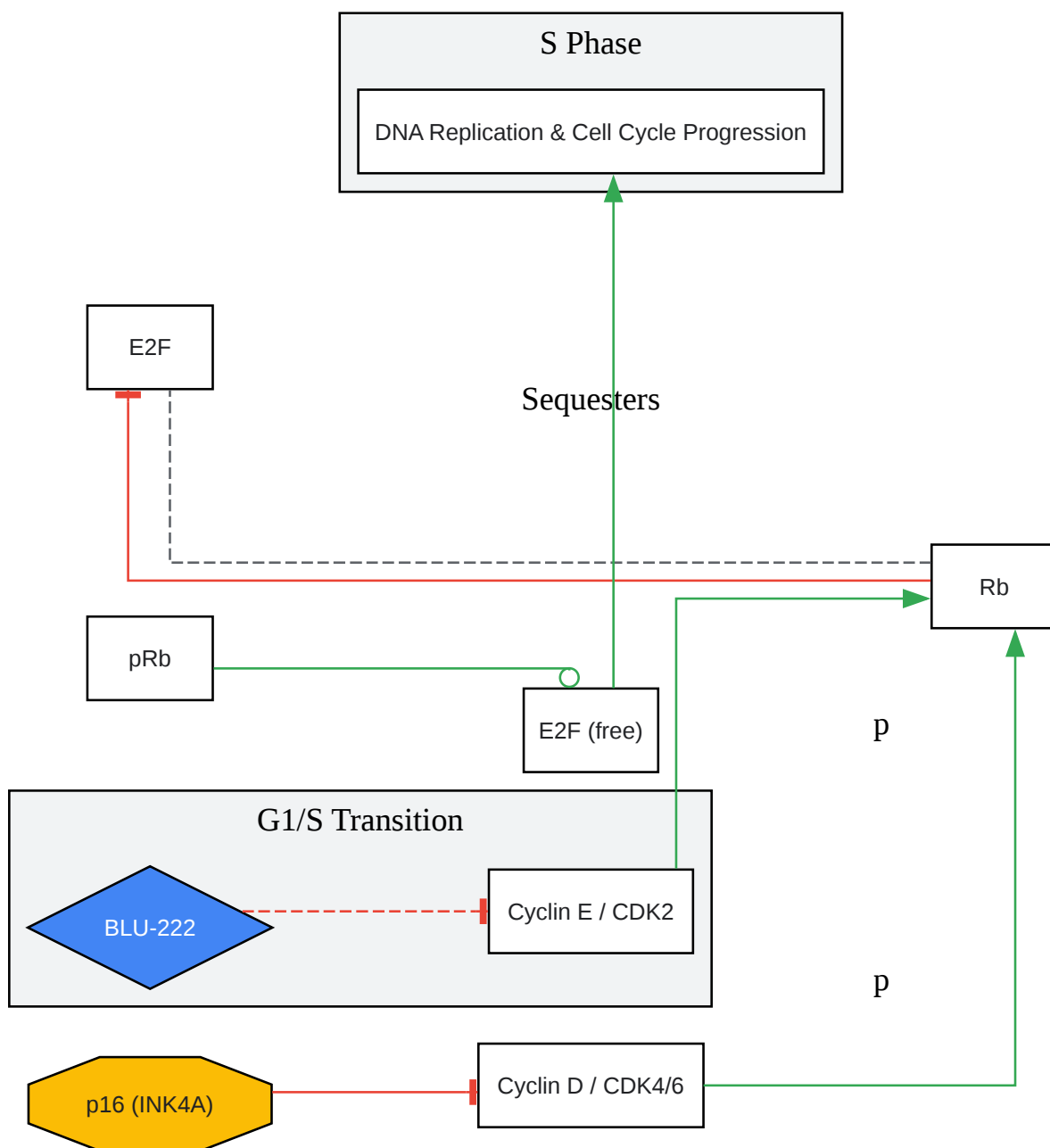
Core Compound: BLU-222

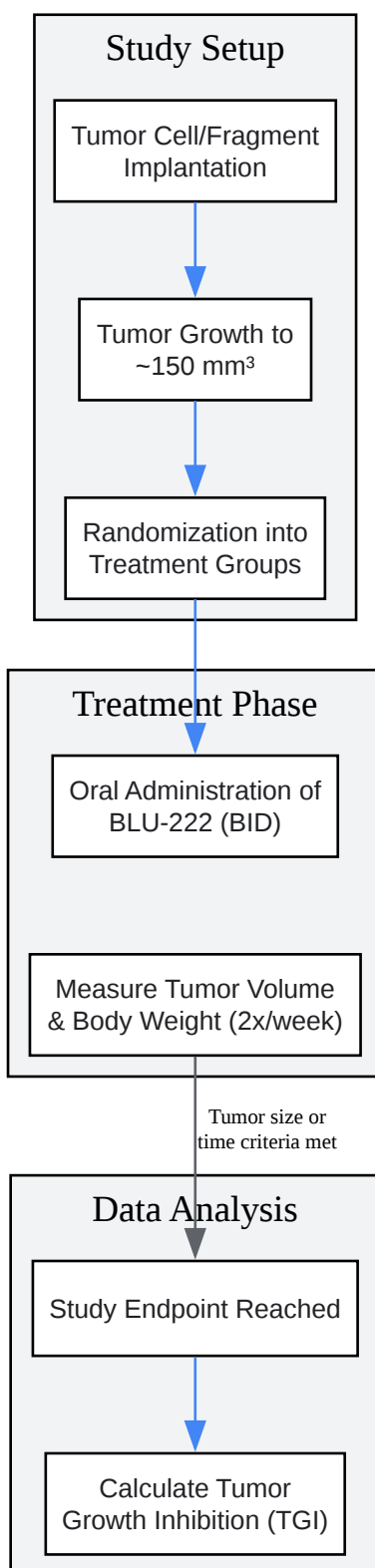
BLU-222 is a selective inhibitor of CDK2, a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle.[1][2][3] In complex with its regulatory partner, Cyclin E, CDK2 phosphorylates key substrates, including the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA replication.[4][5] In several cancer types, amplification or overexpression of the CCNE1 gene leads to hyperactivation of the Cyclin E/CDK2 complex, driving uncontrolled cell proliferation.[4][6] BLU-222 is designed to specifically target this dependency.

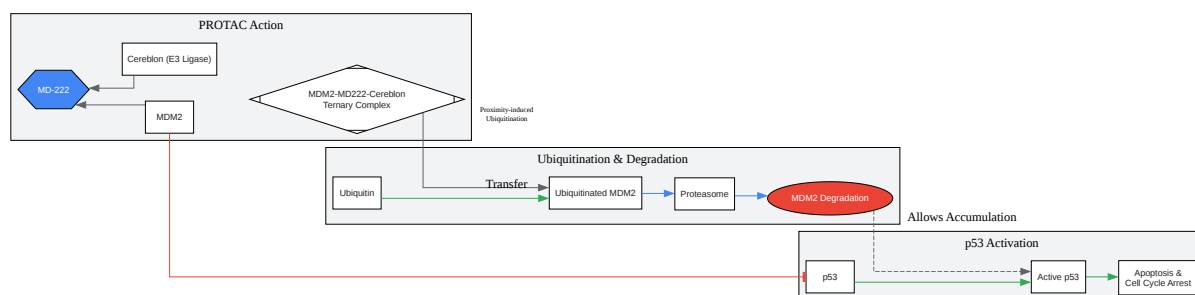
Mechanism of Action

BLU-222 is an ATP-competitive inhibitor of CDK2.[4] By binding to the ATP-binding pocket of CDK2, it prevents the phosphorylation of key substrates, including Rb at threonine 821 (T821) and serines 807/811.[1][7] This inhibition leads to the maintenance of Rb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors. Consequently, the transcription of genes required for S-phase entry is repressed, leading to a G1 cell cycle arrest and inhibition of tumor cell proliferation.[4][8]

Signaling Pathway Diagram







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